molecular formula C42H58O23 B15145568 bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate

Cat. No.: B15145568
M. Wt: 930.9 g/mol
InChI Key: MHVQDAOKYCPBQU-KAWDGCRNSA-N
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Description

The compound bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the protection of hydroxyl groups, followed by esterification and deprotection steps. The reaction conditions often require:

    Protecting groups: Such as acetyl groups to protect hydroxyl functionalities.

    Esterification agents: Such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection agents: Such as acidic or basic conditions to remove protecting groups.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Batch reactors: For controlled synthesis and purification.

    Chromatographic techniques: For separation and purification of the final product.

    Quality control: Using techniques like NMR, IR, and mass spectrometry to ensure the purity and structure of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products

    Oxidation products: Aldehydes or ketones.

    Reduction products: Alcohols.

    Substitution products: Ethers or amines.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme studies: Used to study enzyme-substrate interactions due to its multiple hydroxyl groups.

    Biomolecular interactions: Investigated for its interactions with proteins and nucleic acids.

Medicine

    Drug development: Potential use in the development of new pharmaceuticals due to its complex structure.

    Biocompatibility studies: Evaluated for its compatibility with biological systems.

Industry

    Materials science: Used in the development of new materials with specific properties.

    Polymer chemistry: Potential use in the synthesis of new polymers with unique characteristics.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including:

    Enzymes: Binding to active sites and influencing enzyme activity.

    Receptors: Interacting with cell surface receptors and modulating signal transduction pathways.

    Nucleic acids: Binding to DNA or RNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Similar in structure but lacks the polyhydroxy functionalities.

    Polyethylene glycol: Similar in having multiple hydroxyl groups but differs in its polymeric nature.

Uniqueness

    Multiple hydroxyl groups: Provides unique reactivity and interaction potential.

    Complex structure: Offers versatility in various applications, from medicinal chemistry to materials science.

Properties

Molecular Formula

C42H58O23

Molecular Weight

930.9 g/mol

IUPAC Name

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate

InChI

InChI=1S/C42H58O23/c1-19(2)12-42(65-40-37(55)34(52)31(49)27(64-40)18-57-20(3)45,41(56)59-17-22-6-10-24(11-7-22)61-39-36(54)33(51)30(48)26(15-44)63-39)13-28(46)58-16-21-4-8-23(9-5-21)60-38-35(53)32(50)29(47)25(14-43)62-38/h4-11,19,25-27,29-40,43-44,47-55H,12-18H2,1-3H3/t25-,26-,27-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,42?/m1/s1

InChI Key

MHVQDAOKYCPBQU-KAWDGCRNSA-N

Isomeric SMILES

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O

Canonical SMILES

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O

Origin of Product

United States

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